1-(Benzyl-d5)-4-piperidine-carboxaldehyde
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Description
Scientific Research Applications
Synthesis of Donepezil Hydrochloride
1-Benzylpiperidine-4-carboxaldehyde, a closely related compound, plays a crucial role in the synthesis of Donepezil hydrochloride, a therapeutic agent used in treating Alzheimer's disease. This synthesis process involves steps such as N-benzylation, reduction, and Swern oxidation, showcasing the compound's utility in complex chemical transformations leading to clinically relevant drugs (H. Bing, 2005).
Radiopharmaceutical Development
The compound has been utilized in the synthesis of [14C]SCH 351125, a potent CCR5 receptor antagonist with potential applications in HIV treatment. This illustrates its application in the development of radiolabeled compounds for pharmacokinetic studies, highlighting its contribution to advancing research in therapeutic agents for infectious diseases (S. Ren et al., 2007).
Development of Neuroleptic Agents
Research has also focused on its use in synthesizing neuroleptic agents, which are critical for studying brain disorders and developing treatments for conditions like schizophrenia. For example, its derivative was used in the preparation of a neuroleptic agent intended for metabolic studies, underscoring its relevance in neuroscience research (I. Nakatsuka et al., 1981).
Chemical Structure Analysis
Beyond its applications in drug synthesis, research involving 1-(Benzyl-d5)-4-piperidine-carboxaldehyde and its derivatives extends to structural and theoretical studies. For instance, the crystal structure and DFT studies of a related compound have been carried out to understand its chemical properties better, contributing to the broader knowledge of chemical reaction mechanisms and molecular design (N. Kumar et al., 2020).
Properties
IUPAC Name |
1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2/i1D,2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIBOXBBPQRZDM-RALIUCGRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)C=O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.